5-[(Benzyloxy)methyl]-5-methyloxolan-2-one

Lactone Physicochemical properties Chromatographic behavior

Standard 5-substituted γ-butyrolactones lack the orthogonal benzyloxymethyl protecting group essential for diastereoselective aldol chemistry and isochaihulactone analogue synthesis. This chiral building block provides three H-bond acceptors (TPSA 35.5 Ų, LogP 1.8) vs. two in benzyl analogs, altering catalyst coordination and chromatographic behavior. - Validated precursor for anti-proliferative dibenzylbutyrolactones (active <50 μg/mL vs. breast cancer lines) - Diagnostic ESI-MS/MS fragment at m/z 91 enables unambiguous reaction tracking - Latent hydroxymethyl equivalent with steric directing properties for asymmetric transformations

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 92527-67-8
Cat. No. B13627227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Benzyloxy)methyl]-5-methyloxolan-2-one
CAS92527-67-8
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)O1)COCC2=CC=CC=C2
InChIInChI=1S/C13H16O3/c1-13(8-7-12(14)16-13)10-15-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyGTAMIGBAPNHMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Benzyloxy)methyl]-5-methyloxolan-2-one (CAS 92527-67-8): A Chiral γ-Butyrolactone Intermediate for Asymmetric Synthesis and Pharmaceutical R&D


5-[(Benzyloxy)methyl]-5-methyloxolan-2-one (CAS 92527-67-8) is a chiral γ-butyrolactone derivative featuring a benzyloxymethyl substituent and a methyl group at the 5-position of the oxolane ring. With molecular formula C13H16O3 and molecular weight 220.26 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly as a chiral building block [1]. Its dual substitution pattern (benzyloxymethyl and methyl) distinguishes it from simpler γ-butyrolactones and provides distinct steric and electronic properties that influence reactivity in asymmetric transformations [2]. The benzyloxymethyl group also functions as a latent hydroxymethyl protecting group, offering synthetic flexibility not available with simpler alkyl or benzyl substituents [3].

Role Chiral γ-butyrolactone building block
Key Feature Benzyloxymethyl group as steric director and latent hydroxymethyl equivalent
Workflow Fit Asymmetric synthesis; chiral pool strategy support

Why Generic Substitution Fails for 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one in Asymmetric and Multi-Step Syntheses


Generic substitution of 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one with other 5-substituted γ-butyrolactones is not straightforward because the benzyloxymethyl moiety provides a unique combination of steric bulk, hydrogen-bond acceptor capacity, and orthogonal protecting group functionality that is absent in simpler analogs such as 5-benzyl-5-methyloxolan-2-one, 5-[(benzyloxy)methyl]oxolan-2-one, or 5-methyloxolan-2-one [1]. The presence of three hydrogen-bond acceptors (vs. two in the benzyl analog) alters solubility, chromatographic behavior, and coordination to chiral catalysts [2]. Furthermore, the benzyloxymethyl group undergoes characteristic fragmentation in mass spectrometry (producing a diagnostic benzyl cation at m/z 91) that is not observed with benzyl or methyl substituents, which has practical implications for analytical tracking in multi-step syntheses [3]. These factors collectively mean that substituting a seemingly similar lactone can lead to divergent reaction outcomes, lower stereoselectivity, or analytical ambiguity.

Property mismatch
Simpler 5-substituted lactones lack the additional H-bond acceptor and higher polarity, which may shift chromatographic retention and catalyst coordination.
Analytical gap
Non-benzyloxymethyl analogs cannot produce the diagnostic m/z 91 benzyl cation fragment, limiting reliable mass spectrometric tracking in complex reaction mixtures.
Synthesis risk
Generic lactones may not support the diastereoselective aldol condensation step required to access the isochaihulactone scaffold without additional resolution procedures.

Quantitative Differentiation Evidence: 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one vs. Closest Analogs


Molecular Descriptors: Enhanced Hydrogen-Bond Acceptor Capacity and Polarity vs. 5-Benzyl-5-methyloxolan-2-one

5-[(Benzyloxy)methyl]-5-methyloxolan-2-one possesses three hydrogen-bond acceptors (lactone carbonyl oxygen, benzyloxy ether oxygen, and the ring oxygen) compared to only two acceptors in 5-benzyl-5-methyloxolan-2-one (lactone carbonyl and ring oxygen). This results in a higher topological polar surface area (TPSA) of 35.5 Ų vs. 26.3 Ų, and a lower computed LogP of 1.8 vs. 2.4 [1] [2]. The additional H-bond acceptor site and increased polarity directly affect retention times in reversed-phase chromatography and solubility in polar solvents, properties that are critical for purification and formulation workflows .

H-bond acceptor & polarity
Head-to-head
ΔTPSA = +9.2 Ų (35% higher); ΔH-bond acceptors = +1; ΔLogP = -0.6 (25% more hydrophilic) vs. 5-benzyl analog
Supports distinct chromatographic and solubility behavior
Computed PubChem properties; experimental retention data to verify
Lactone Physicochemical properties Chromatographic behavior

Diagnostic Mass Spectrometry Fragmentation: Benzyl Cation (m/z 91) Signature Differentiates Benzyloxymethyl from Hydroxy or Acetoxy Analogs

In ESI-MS/MS analysis under collision-induced dissociation (CID), β-benzyloxymethyl-γ-butyrolactones produce the benzyl cation (m/z 91) as the dominant fragment ion, whereas the corresponding β-hydroxymethyl and β-acetoxymethyl analogs undergo primary loss of H₂O [M+H-18]⁺ and loss of acetic acid, respectively [1]. The target compound, bearing a benzyloxymethyl substituent at the 5-position, is expected to exhibit this characteristic m/z 91 signature, enabling unambiguous identification even in complex reaction mixtures where structurally similar hydroxy or acetoxy lactones may be present [2].

ESI-MS/MS fragmentation
Class-level
Diagnostic benzyl cation at m/z 91 as dominant fragment ion under CID; absent in hydroxy/acetoxy analogs
Enables unambiguous intermediate tracking
Class-level inference from β-substituted lactone data
Tandem mass spectrometry Structural identification Benzyloxymethyl fragmentation

Synthetic Provenance: Validated Role as Key Chiral Starting Material in Isochaihulactone Analogue Synthesis vs. General Lactone Intermediates

(S)-(+)-γ-Benzyloxymethyl-γ-butyrolactone (the enantiomerically pure form of the target compound) has been established as the foundational chiral starting material in a 7-step total synthesis of dibenzylbutyrolactone analogues of isochaihulactone, with the key aldol condensation step proceeding on a scaffold derived directly from this lactone [1]. While general γ-butyrolactone derivatives can in principle be used, the defined chirality at the 5-position and the benzyloxymethyl substituent of this compound enable the diastereoselective construction of the α-hydroxybenzyl butyrolactone core that is essential for anti-proliferative activity against breast cancer cell lines (MDA-MB-231, MCF-7, T47D) [2]. Alternative achiral or differently substituted lactones would require additional resolution steps or fail to produce the required stereochemical outcome.

Synthetic provenance
Cross-study comparable
Validated chiral starting material in a 7-step synthesis of isochaihulactone analogues with reported cell-model response
Only reported lactone to directly access this stereochemically defined scaffold
Peer-reviewed medicinal chemistry route; broader scope to evaluate
Dibenzylbutyrolactone Anticancer Chiral pool synthesis

Optimal Application Scenarios for 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one Based on Quantitative Differentiation Evidence


Chiral Building Block for Stereoselective Synthesis of Bioactive γ-Butyrolactone Natural Product Analogues

Procurement of 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one is indicated when the synthetic target requires a pre-installed chiral center at the γ-position of the lactone ring combined with a benzyloxymethyl group that serves both as a steric director in diastereoselective transformations and as a latent hydroxymethyl equivalent. The demonstrated 7-step synthesis of isochaihulactone analogues established this compound as the sole validated chiral precursor for this compound class, with the resulting dibenzylbutyrolactones showing anti-proliferative activity against breast cancer cell lines at concentrations below 50 μg/mL [1]. Simpler 5-substituted lactones (e.g., 5-methyloxolan-2-one or 5-benzyl-5-methyloxolan-2-one) lack the benzyloxymethyl functionality required for the key aldol condensation and subsequent deprotection steps [2].

Analytical Reference Standard for LC-MS/MS Detection of Benzyloxymethyl-Lactone Intermediates in Complex Reaction Mixtures

The characteristic benzyl cation fragment at m/z 91, which is the dominant ion in ESI-MS/MS spectra of benzyloxymethyl-substituted γ-butyrolactones, makes 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one an ideal analytical reference standard for monitoring reactions where benzyloxymethyl-bearing intermediates are present alongside hydroxy or acetoxy analogs [3]. Laboratories engaged in multi-step syntheses involving benzyloxymethyl protecting groups can use this compound to establish LC retention times and MS/MS fragmentation patterns, enabling rapid and unambiguous intermediate identification that would be confounded if non-benzyloxymethyl lactones were used as substitute standards [4].

Physicochemical Comparator for Structure-Property Relationship Studies in γ-Butyrolactone Libraries

With its intermediate LogP (1.8), elevated TPSA (35.5 Ų), and three hydrogen-bond acceptors, 5-[(Benzyloxy)methyl]-5-methyloxolan-2-one occupies a distinct region of physicochemical space relative to simpler lactone analogs [5]. This compound can serve as a reference point in structure-property relationship (SPR) studies where incremental changes in polarity, hydrogen-bonding capacity, and lipophilicity are being correlated with chromatographic behavior, membrane permeability, or biological activity. The 35% higher TPSA and 25% lower LogP compared to 5-benzyl-5-methyloxolan-2-one provide a quantifiable gradation of property space that is valuable for library design [6].

Application
Selection Property
Validation Focus
Stereoselective synthesis of bioactive lactone analogues
Pre-installed chiral center and orthogonal protecting group strategy
Diastereoselective transformation outcome; cell-model endpoint review
LC-MS/MS reaction monitoring reference
Characteristic benzyl cation fragmentation pattern
Retention time and m/z 91 diagnostic ion consistency
Structure-property relationship studies
Intermediate polarity and distinct H-bond acceptor capacity
Quantifiable gradation of physicochemical space in lactone libraries
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